![molecular formula C14H16N2O5S B10980292 5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10980292.png)
5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid
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Overview
Description
5-{[3-CYANO-5-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID is a complex organic compound with the molecular formula C14H16N2O5S. It is characterized by the presence of a cyano group, an ethoxycarbonyl group, and a thienyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-CYANO-5-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-5-(ethoxycarbonyl)-4-methyl-2-thiophenamine with a suitable pentanoic acid derivative under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve high purity and yield. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[3-CYANO-5-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-{[3-CYANO-5-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[3-CYANO-5-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. The cyano and ethoxycarbonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The thienyl group contributes to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid
- Other thienyl-containing amino acids
Uniqueness
5-{[3-CYANO-5-(ETHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID stands out due to its combination of functional groups, which impart unique chemical properties and reactivity. Its structure allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C14H16N2O5S |
---|---|
Molecular Weight |
324.35 g/mol |
IUPAC Name |
5-[(3-cyano-5-ethoxycarbonyl-4-methylthiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N2O5S/c1-3-21-14(20)12-8(2)9(7-15)13(22-12)16-10(17)5-4-6-11(18)19/h3-6H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
ZLUBYOWRBCTNLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCCC(=O)O)C#N)C |
Origin of Product |
United States |
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